molecular formula C12H17NO2 B13322867 Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

Cat. No.: B13322867
M. Wt: 207.27 g/mol
InChI Key: VPUKVVPIACLWAQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is a structurally unique organic compound characterized by a propanoate ester backbone, a 4-methylbenzyl substituent at the second carbon, and an amino group at the third carbon. The compound’s InChIKey (VPUKVVPIACLWAQ-UHFFFAOYSA-N) confirms its distinct stereoelectronic profile .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKVVPIACLWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves the reaction of 4-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Substituents

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Methylphenyl C₁₃H₁₉NO₂* ~233.30† Limited data; inferred stability from methyl group
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride 4-Chlorophenyl C₁₁H₁₅ClNO₂ 243.70 Enhanced polarity due to electronegative Cl; likely improved solubility in polar solvents
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride Pyridin-4-yl C₁₀H₁₆Cl₂N₂O₂ 279.15 Basic nitrogen enables salt formation (dihydrochloride), increasing water solubility
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride 1-Methyl-1H-pyrazol-4-yl C₁₀H₁₈Cl₂N₃O₂ 291.18 Heterocyclic substituent may enhance binding to biological targets (e.g., enzymes)

*Inferred formula; †Monoisotopic mass provided in is 233.06636 Da, but exact molecular weight requires validation.

Key Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 4-chlorophenyl analog, which may favor membrane permeability but reduce aqueous solubility .

Functional Group Modifications

Table 2: Effects of Protecting Groups and Additional Functional Moieties

Compound Name Functional Groups Molecular Formula Key Synthetic/Functional Notes Reference
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Boc-protected amino group C₉H₁₈N₂O₄ Boc group stabilizes amine during synthesis; removed under acidic conditions
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate Trifluoroacetyl-protected amine, dibromophenol C₁₂H₁₀Br₂F₃NO₄ Electron-withdrawing groups enhance electrophilicity; potential for cross-coupling reactions
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Hydroxyphenyl, α,β-unsaturated ketone C₂₀H₂₁NO₄ Conjugated system enables anti-inflammatory activity via NF-κB inhibition

Key Insights :

  • Protecting Groups : Boc and trifluoroacetyl groups in analogs improve synthetic versatility but require post-reaction deprotection, unlike the target compound’s free amine .
  • Bioactivity : Hydroxyphenyl and α,β-unsaturated ketone moieties (as in ) correlate with anti-inflammatory effects, suggesting that similar modifications to the target compound could yield therapeutic leads.

Physicochemical and Solubility Profiles

Table 3: Solubility and Stability Comparisons

Compound Name Solubility Profile Stability Notes Reference
Methyl 3-Methyl-2-[[2-[[2-[(4-Phenylphenyl)methylamino]-3-sulfanyl-propanoyl]amino]acetyl]amino]butanoate Low solubility in water; soluble in DMSO Thiol group may oxidize; requires inert storage
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate Moderate solubility in chloroform Nitro and sulfanyl groups enable redox activity

Key Insights :

  • Solubility Challenges : Bulky aromatic substituents (e.g., biphenyl in ) reduce aqueous solubility, a limitation shared by the target compound’s 4-methylbenzyl group.
  • Reactive Moieties : Sulfanyl and nitro groups in analogs introduce redox sensitivity, whereas the target compound’s simpler structure may offer greater stability .

Biological Activity

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate, a compound with significant potential in medicinal chemistry, exhibits various biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.27 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)CC(CN)C(=O)OC
  • InChIKey : VPUKVVPIACLWAQ-UHFFFAOYSA-N

The compound features a propanoate backbone with an amino group and a 4-methylphenyl substituent, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have shown efficacy against a range of pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The results indicated:

  • Cell Proliferation Inhibition : The compound significantly reduced cell viability in a dose-dependent manner.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates, with a notable increase in activated caspase-3 levels.
Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-23115.145
Hs 578T7.2460

This suggests that the compound may serve as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could modulate the activity of receptors associated with apoptosis and cell cycle regulation.

Further research is needed to elucidate the precise pathways involved.

Case Study: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against resistant strains of bacteria. The study demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option for antibiotic-resistant infections .

Case Study: Cancer Cell Line Testing

Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that it not only inhibited growth but also induced apoptosis through intrinsic pathways. The study concluded that this compound could be developed into a novel anticancer agent due to its dual action on both proliferation and apoptosis .

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